PDK1 allosteric modulator 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

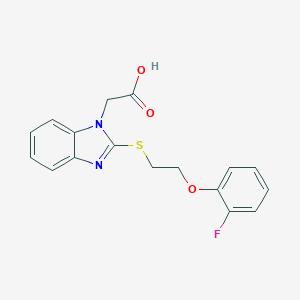

分子式 |

C17H15FN2O3S |

|---|---|

分子量 |

346.4 g/mol |

IUPAC 名称 |

2-[2-[2-(2-fluorophenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |

InChI |

InChI=1S/C17H15FN2O3S/c18-12-5-1-4-8-15(12)23-9-10-24-17-19-13-6-2-3-7-14(13)20(17)11-16(21)22/h1-8H,9-11H2,(H,21,22) |

InChI 键 |

ZNRFTUGFUAAFSR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)O)SCCOC3=CC=CC=C3F |

手性 SMILES |

C1=CC=C2C(=C1)NC(=[N+]2CC(=O)[O-])SCCOC3=CC=CC=C3F |

规范 SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)O)SCCOC3=CC=CC=C3F |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Synthesis of PDK1 Allosteric Modulator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of PDK1 allosteric modulator 1, a representative small molecule that targets the PIF-pocket of Phosphoinositide-Dependent Kinase 1 (PDK1). This document details the scientific rationale, experimental methodologies, and key data associated with this class of modulators, offering a comprehensive resource for researchers in kinase drug discovery and development.

Introduction to PDK1 and Allosteric Modulation

Phosphoinositide-Dependent Kinase 1 (PDK1) is a master regulator within the AGC kinase family, playing a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival.[1] Dysregulation of the PDK1 signaling cascade is implicated in numerous diseases, most notably cancer. Traditionally, drug discovery efforts have focused on developing ATP-competitive inhibitors that target the highly conserved active site of kinases. However, this approach often suffers from a lack of selectivity, leading to off-target effects.

An alternative and increasingly attractive strategy is the development of allosteric modulators.[2] These molecules bind to a topographically distinct site from the ATP-binding pocket, known as an allosteric site. This can offer higher selectivity and novel mechanisms of action. In PDK1, a key allosteric site is the "PDK1-Interacting Fragment" (PIF) pocket, which is crucial for the recruitment and phosphorylation of many of its downstream substrates.[1][2] Small molecules that bind to the PIF-pocket can either activate or inhibit the kinase, providing a nuanced approach to modulating its activity.[1][3]

This guide focuses on "this compound," a representative activator that mimics the effect of the phosphorylated hydrophobic motif (P-HM) of PDK1 substrates.[1][4] By binding to the PIF-pocket, this modulator stabilizes an active conformation of the kinase, leading to enhanced catalytic activity towards substrates that do not require PIF-pocket docking for their phosphorylation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for "this compound" and other relevant PDK1 allosteric modulators based on published literature.

Table 1: Biochemical and Cellular Activity of PDK1 Allosteric Modulators

| Compound | Assay Type | Parameter | Value (µM) | Reference |

| This compound | Kinase Activity Assay | AC50 | 25 | [1][4] |

| PS48 | Kinase Activity Assay | AC50 | 7.95 | [3] |

| PS210 | Kinase Activity Assay | AC50 | 2.0 | [3] |

| COM1 | Kinase Activity Assay | AC50 | 34.0 | [3] |

| PSE10 | Kinase Activity Assay | AC50 | 18.75 | [3] |

| com17 | Kinase Activity Assay | EC50 | 23.0 | [3] |

| SS7 | Kinase Activity Assay | IC50 | 7.0 | [3] |

| Compound 3 | Kinase Activity Assay | EC50 | ~50 | [2] |

Table 2: Binding Affinity of PDK1 Allosteric Modulators

| Compound | Assay Type | Parameter | Value (µM) | Reference |

| PS48 | Isothermal Titration Calorimetry | Kd | 10.3 | [3] |

| RS2 | Not Specified | Kd | 9.0 | [3] |

| RF4 | Not Specified | Kd | 8.4 | [3] |

| Compound 1 | Not Specified | Kd | ~40 | [2] |

| Compound 3 | Not Specified | Kd | ~40 | [2] |

| Compound 4 | Not Specified | Kd | 8 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and characterization of PDK1 allosteric modulators.

Synthesis of a Representative PDK1 Allosteric Modulator

While the exact synthesis of "this compound" is proprietary, a general scheme for a structurally related phthalazine-based allosteric inhibitor is presented below, based on published methods.[5]

General Procedure for the Synthesis of a Phthalazine-based PDK1 Allosteric Modulator:

-

Amide Coupling: To a solution of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

-

Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired phthalazine (B143731) derivative.

In Vitro Kinase Activity Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the activity of PDK1.[6][7][8][9][10]

Materials:

-

Recombinant full-length PDK1 enzyme

-

Biotinylated peptide substrate (e.g., biotin-AKT-tide)

-

ATP

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

TR-FRET detection buffer (e.g., LanthaScreen™ Tb-anti-pAKT(Thr308) antibody and GFP-AKT1 substrate)

-

Stop solution (e.g., 20 mM EDTA)

-

384-well low-volume microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound) in kinase reaction buffer.

-

In a 384-well plate, add 2.5 µL of the compound dilutions.

-

Add 2.5 µL of 2X PDK1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP mix. The final concentrations should be within the linear range of the assay (e.g., 1 nM PDK1, 100 nM biotin-AKT-tide, 10 µM ATP).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of stop solution containing the TR-FRET detection reagents.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the emission ratio (520 nm / 495 nm) and plot against the compound concentration to determine AC50 or IC50 values.

Fluorescence Polarization (FP) Competition Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled peptide probe from the PIF-pocket of PDK1.[2][11][12][13][14][15]

Materials:

-

Recombinant PDK1 protein

-

Fluorescently labeled peptide probe (e.g., FAM-PIFtide)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well black, low-volume, non-binding surface microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add 5 µL of the compound dilutions.

-

Add 5 µL of a solution containing the fluorescent probe at a constant concentration (e.g., 2X the Kd of the probe for PDK1).

-

Add 10 µL of 2X PDK1 protein solution. The final concentration of PDK1 should be sufficient to bind a significant fraction of the probe (e.g., at or near the Kd).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm, emission at 535 nm).

-

Plot the millipolarization (mP) values against the compound concentration to determine the IC50 for displacement of the fluorescent probe.

AlphaScreen Interaction Assay

This assay is used to measure the interaction between PDK1 and a binding partner, such as a substrate or another protein, and can be adapted to screen for modulators of this interaction.[6][16][17][18][19]

Materials:

-

GST-tagged PDK1 protein

-

Biotinylated binding partner (e.g., biotinylated PIFtide)

-

AlphaScreen GST Donor beads

-

AlphaScreen Streptavidin Acceptor beads

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well ProxiPlate

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add 2 µL of the compound dilutions.

-

Add 2 µL of a mix containing GST-PDK1 and biotinylated binding partner at their final assay concentrations.

-

Incubate for 30 minutes at room temperature.

-

Add 4 µL of a mix of AlphaScreen GST Donor and Streptavidin Acceptor beads (final concentration of 10 µg/mL each).

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the AlphaScreen signal against the compound concentration to determine the IC50 for the disruption of the interaction.

Visualizations

The following diagrams illustrate key concepts related to the discovery and mechanism of action of PDK1 allosteric modulators.

Caption: PDK1 Signaling Pathway and the Action of an Allosteric Modulator.

References

- 1. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds | The EMBO Journal [link.springer.com]

- 2. Small-Molecule Allosteric Modulators of the Protein Kinase PDK1 from Structure-Based Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insilico design of an allosteric modulator targeting the protein–protein interaction site of 3 Phosphoinositide dependent Kinase-1: design, synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Fluorescence polarization competition immunoassay for tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 16. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 18. manuals.plus [manuals.plus]

- 19. researchgate.net [researchgate.net]

Characterizing the Allosteric Nexus: A Technical Guide to the PDK1 PIF-Pocket

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of the 3-phosphoinositide-dependent protein kinase-1 (PDK1) allosteric binding pocket, known as the PIF-pocket. This critical regulatory site presents a promising target for the development of novel therapeutics. This document details the signaling pathways involving PDK1, the structural and functional aspects of the PIF-pocket, and the experimental and computational methodologies employed to investigate this allosteric site.

The Central Role of PDK1 in Cellular Signaling

PDK1 is a master kinase that plays a pivotal role in the activation of at least 23 other kinases, primarily within the AGC kinase family (Protein Kinase A, G, and C). These downstream kinases are integral to numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The aberrant activation of the PDK1 signaling pathway is a hallmark of various diseases, most notably cancer. Key signaling cascades regulated by PDK1 include the PI3K/AKT and MAPK/ERK pathways.[1][2]

Below is a diagram illustrating the central role of PDK1 in downstream signaling pathways.

The PIF-Pocket: An Allosteric Regulatory Hub

The PIF-pocket is a hydrophobic groove located on the N-terminal lobe of the PDK1 kinase domain, distinct from the ATP-binding site.[3][4] This pocket serves a dual function: it acts as a docking site for the hydrophobic motif (HM) of its substrate kinases, and this interaction allosterically stimulates PDK1's catalytic activity.[3][5] The binding of a substrate's phosphorylated HM to the PIF-pocket is a prerequisite for the subsequent phosphorylation and activation of many of its downstream targets, including S6K and SGK.[5]

Structural Features of the PIF-Pocket

The crystal structure of PDK1 has revealed key residues that form the PIF-pocket. These include Lys115, Ile119, and Leu155, which are crucial for the hydrophobic interactions with the substrate's HM.[1] Additionally, a phosphate-binding site adjacent to the PIF-pocket, comprising residues such as Arg131 and Gln150, recognizes the phosphorylated residue in the substrate's HM, further stabilizing the interaction.[4][6]

Quantitative Analysis of PIF-Pocket Ligands

A variety of small molecules have been developed to target the PIF-pocket, acting as either allosteric activators or inhibitors. The following tables summarize the quantitative data for some of these modulators.

Table 1: Allosteric Activators of PDK1

| Compound | AC50 (µM) | EC50 (µM) | Kd (µM) | Fold Activation | Reference(s) |

| PS182 | 2.5 | - | - | 4 | [3] |

| PS210 | - | - | 3 | - | [3] |

| Compound 1 | 25 | 40 | - | ~1.8 | [6][7] |

| Compound 3 | - | 50 | - | ~1.8 | [7] |

| 2A2 | - | ~7.1 | - | 3.9 | [3] |

| JS30 | - | - | - | 6.3 | [3] |

| S6K-pHM | ~50 | - | - | 5 | [4] |

| PIFtide | - | - | 0.0043 - 0.09 | 7 | [3] |

| PS48 | 7.95 | - | 10.3 | - | [8] |

| PSE10 | 18.75 | - | - | - | [8] |

Table 2: Allosteric Inhibitors of PDK1

| Compound | IC50 (µM) | EC50 (µM) | Kd (µM) | % Inhibition | Reference(s) |

| 1F8 | - | - | - | 68 | [3] |

| Alkaloid 1 | - | ~5.7 | - | - | [3] |

| Alkaloid 2 | - | ~18 | - | - | [3] |

| Compound 4 | - | - | 8 | - | [7] |

| RS1 | - | - | 1.5 | - | [9] |

| SS7 | 7.0 | - | - | - | [8] |

Experimental Protocols for PIF-Pocket Characterization

A multi-faceted approach employing various biophysical and structural techniques is essential for the thorough characterization of the PDK1 PIF-pocket.

X-ray Crystallography for High-Resolution Structural Insights

X-ray crystallography provides atomic-level details of the PIF-pocket and how ligands bind to it.

Methodology:

-

Protein Expression and Purification:

-

The kinase domain of human PDK1 (residues 51-359) is commonly used for crystallization.[4]

-

Expression can be carried out in E. coli or insect cells (e.g., Sf9) using expression vectors like pGEX or pFastBac.

-

Purification typically involves affinity chromatography (e.g., GST or His-tag), followed by ion-exchange and size-exclusion chromatography to achieve high purity.

-

-

Crystallization:

-

Crystals of PDK1 in complex with ATP have been obtained using the hanging drop vapor diffusion method.[4]

-

A typical crystallization condition is 100 mM Tris-HCl pH 8.5, 200 mM MgCl2, and 30% PEG 4000.[4]

-

For ligand-bound structures, the purified protein is co-crystallized with the ligand, or the ligand is soaked into apo-protein crystals.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known kinase structure as a search model, followed by refinement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Studying Interactions in Solution

NMR spectroscopy is a powerful technique to study the binding of ligands to the PIF-pocket in a solution state, providing information on binding affinity and epitope mapping.

Methodology (Saturation Transfer Difference - STD NMR):

-

Sample Preparation:

-

Prepare a sample of the PDK1 kinase domain (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM Tris-D11, 150 mM NaCl, pH 7.5).

-

A stock solution of the ligand is prepared in the same deuterated buffer.

-

A typical protein-to-ligand molar ratio is 1:100.

-

-

NMR Data Acquisition:

-

Acquire a standard 1D proton NMR spectrum of the ligand alone as a reference.

-

For the STD experiment, two spectra are acquired: an on-resonance spectrum where a specific protein resonance is saturated, and an off-resonance spectrum where the saturation frequency is far from any protein or ligand signals.

-

The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which shows signals only from the ligand that binds to the protein.

-

-

Data Analysis:

-

The relative intensities of the signals in the STD spectrum provide information about which parts of the ligand are in close proximity to the protein (epitope mapping).

-

By titrating the ligand concentration, a binding isotherm can be generated to determine the dissociation constant (Kd).

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Probing Conformational Dynamics

HDX-MS is used to investigate changes in the conformational dynamics of PDK1 upon ligand binding to the PIF-pocket.

Methodology:

-

Deuterium (B1214612) Labeling:

-

The PDK1 protein is incubated in a D2O-based buffer for various time points (e.g., 10s, 1min, 10min, 1hr).

-

The exchange of backbone amide hydrogens for deuterium is dependent on their solvent accessibility and hydrogen bonding.

-

-

Quenching:

-

The exchange reaction is quenched by rapidly lowering the pH to ~2.5 and the temperature to ~0°C. This significantly slows down the back-exchange of deuterium for hydrogen.[10]

-

-

Proteolytic Digestion and LC-MS/MS Analysis:

-

The quenched protein is digested with an acid-stable protease, such as pepsin, to generate peptides.

-

The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to measure the extent of deuterium incorporation in different regions of the protein.

-

-

Data Analysis:

-

By comparing the deuterium uptake of PDK1 in its apo form versus its ligand-bound form, regions with altered solvent accessibility or dynamics can be identified. A decrease in deuterium uptake in a specific region upon ligand binding suggests that this area has become less solvent-accessible, potentially due to direct binding or an allosteric conformational change.

-

Conclusion

The characterization of the PDK1 allosteric PIF-pocket is a rapidly advancing field with significant implications for drug discovery. The integration of structural biology, biophysical techniques, and computational approaches provides a powerful toolkit for elucidating the intricacies of allosteric regulation and for the rational design of novel and selective PDK1 modulators. The methodologies outlined in this guide offer a robust framework for researchers aiming to explore this critical therapeutic target.

References

- 1. Identification of a pocket in the PDK1 kinase domain that interacts with PIF and the C–terminal residues of PKA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chemical diversity and structure-based discovery of allosteric modulators for the PIF-pocket of protein kinase PDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High resolution crystal structure of the human PDK1 catalytic domain defines the regulatory phosphopeptide docking site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PIF‐binding pocket in PDK1 is essential for activation of S6K and SGK, but not PKB | The EMBO Journal [link.springer.com]

- 6. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds | The EMBO Journal [link.springer.com]

- 7. Small-Molecule Allosteric Modulators of the Protein Kinase PDK1 from Structure-Based Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rcsb.org [rcsb.org]

- 10. benchchem.com [benchchem.com]

Unraveling the Structure-Activity Relationship of PDK1 Allosteric Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Abstract

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, making it a compelling target for therapeutic intervention in diseases like cancer.[1][2][3][4] Allosteric modulation of PDK1, specifically targeting the PIF-pocket, offers a promising strategy to achieve higher selectivity and overcome the challenges associated with ATP-competitive inhibitors.[2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of PDK1 allosteric modulators, detailed experimental protocols for their characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Rationale for Allosteric Modulation of PDK1

PDK1 is a central node in cellular signaling, responsible for the activation of at least 23 AGC kinases, including AKT, S6K, and RSK.[2] Its dysregulation is a hallmark of numerous cancers.[1][4] The kinase domain of PDK1 contains a highly conserved ATP-binding site, which has been the traditional target for inhibitor development. However, the high degree of similarity in this region across the kinome leads to challenges in achieving selectivity, often resulting in off-target effects.[4]

A more promising approach lies in targeting an allosteric site known as the PDK1-interacting fragment (PIF) pocket.[2][5][6] This hydrophobic groove is less conserved than the ATP-binding site and serves as a docking site for the hydrophobic motif (HM) of many of its downstream substrate kinases.[7][8][9] Small molecules that bind to the PIF-pocket can act as either activators or inhibitors, depending on how they influence the conformational state of the kinase.[2][8] Allosteric modulators that disrupt the interaction between PDK1 and its substrates offer a path to highly selective inhibition of downstream signaling pathways.[2]

The PDK1 Signaling Pathway

PDK1 is a critical component of the PI3K/AKT/mTOR signaling cascade, a pathway that governs cell proliferation, survival, and metabolism.[1][10] Upon activation by growth factors, PI3K generates PIP3 at the plasma membrane, which recruits both PDK1 and AKT. This co-localization facilitates the phosphorylation of AKT at Thr308 by PDK1, leading to its partial activation.[11] Full activation of AKT requires subsequent phosphorylation at Ser473 by mTORC2.[10] PDK1 also activates other AGC kinases, such as S6K and SGK, by phosphorylating their activation loops.[11]

Structure-Activity Relationship (SAR) of PDK1 Allosteric Modulators

The PIF-pocket of PDK1 is a predominantly hydrophobic cavity that can accommodate a variety of chemical scaffolds. The SAR of PDK1 allosteric modulators reveals key structural features required for potent and selective binding.

Key Chemical Scaffolds

Several classes of small molecules have been identified as allosteric modulators of PDK1. A recurring motif involves two aromatic groups connected by a flexible linker, often with a carboxylic acid moiety that forms crucial interactions with the phosphate-binding region of the PIF-pocket.[2]

Table 1: Representative Chemical Scaffolds of PDK1 Allosteric Modulators

| Scaffold Class | Representative Compound | Key Structural Features | Reference |

| Biphenyl Derivatives | Compound 4 (from virtual screen) | Two aromatic rings linked by a flexible chain, V-shaped conformation. | [2][5] |

| Disulfide Derivatives | 1F8 | Covalently binds to a cysteine mutant in the PIF-pocket. | [2] |

| Alkaloid Derivatives | - | Can act as allosteric inhibitors. | [2] |

| Phthalazine Derivatives | Identified via virtual screening | Forms interactions with hotspot residues in the PPI site. | [12] |

Quantitative SAR Data

The potency of PDK1 allosteric modulators is typically assessed through binding assays and functional assays that measure the inhibition of PDK1-mediated phosphorylation of its substrates.

Table 2: Quantitative Activity Data for Selected PDK1 Allosteric Modulators

| Compound | Assay Type | Target | Potency | Reference |

| Compound 4 | Binding (Kd) | PDK1 | 8 µM | [5] |

| Compound 1 | Binding (Kd) | PDK1 | ~40 µM | [6] |

| Compound 1 | Activity (EC50) | PDK1 | ~40 µM | [6] |

| Compound 3 | Binding (Kd) | PDK1 | ~40 µM | [6] |

| Compound 3 | Activity (EC50) | PDK1 | ~50 µM | [6] |

| Enantiomer 7A | PPI Disruption (IC50) | PDK1-PIFtide | 7.0 µM | [2] |

| Enantiomer 7B | PPI Disruption (IC50) | PDK1-PIFtide | 15 µM | [2] |

| 1F8 | Activity (EC50) | PDK1 T148C | Inhibited activation by 68% | [2] |

Experimental Protocols for Characterizing PDK1 Allosteric Modulators

A variety of biochemical and cell-based assays are employed to identify and characterize PDK1 allosteric modulators.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a powerful tool for high-throughput screening and characterization of PDK1 inhibitors.[13] The assay measures the phosphorylation of a biotinylated peptide substrate derived from the activation loop of a PDK1 substrate, such as AKT.

Principle: A europium chelate-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (APC) conjugate, which binds to the biotinylated peptide, acts as the acceptor. Phosphorylation of the peptide by PDK1 brings the donor and acceptor into close proximity, resulting in a FRET signal.

Detailed Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Dilute PDK1 enzyme, biotinylated peptide substrate, and test compounds to their final concentrations in the assay buffer.

-

Kinase Reaction: In a 1536-well plate, add the test compound, followed by the PDK1 enzyme. Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and initiate detection by adding a solution containing a europium-labeled anti-phospho antibody and streptavidin-APC.

-

Signal Measurement: After another incubation period (e.g., 60 minutes), measure the time-resolved fluorescence signal using a suitable plate reader.

AlphaLISA Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay technology suitable for studying protein-protein interactions and enzyme activity.[14][15][16][17][18] It can be adapted to screen for inhibitors of the PDK1-substrate interaction.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a specific molecular interaction occurs.[16] For a PDK1 interaction assay, one protein (e.g., His-tagged PDK1) is captured by a donor bead (e.g., nickel chelate), and the interacting partner (e.g., GST-tagged substrate) is captured by an acceptor bead (e.g., glutathione). When the proteins interact, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.

Detailed Methodology:

-

Reagent Preparation: Prepare assay buffer and dilute the tagged proteins, test compounds, and AlphaLISA beads to their working concentrations.

-

Assay Assembly: In a suitable microplate, add the test compound, followed by the tagged proteins.

-

Incubation: Incubate the mixture to allow for protein-protein interaction and inhibitor binding.

-

Bead Addition: Add the AlphaLISA donor and acceptor beads.

-

Signal Measurement: After a final incubation in the dark, measure the luminescent signal using an AlphaLISA-compatible plate reader.

Cell-Based Assays

To confirm the intracellular activity of PDK1 modulators, cell-based assays are essential. These assays typically measure the phosphorylation status of downstream targets of PDK1, such as AKT, RSK, and S6 ribosomal protein.[13]

Principle: Cancer cell lines with a constitutively active PI3K/AKT pathway (e.g., PC3 prostate cancer cells) are treated with the test compound. Cell lysates are then analyzed by Western blotting or cell-based ELISA to quantify the levels of phosphorylated downstream kinases.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the PDK1 modulator for a specified duration.

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting or ELISA: Analyze the phosphorylation levels of PDK1 targets (e.g., p-AKT, p-RSK, p-S6) using specific antibodies.

Conclusion and Future Directions

The development of allosteric modulators targeting the PIF-pocket of PDK1 represents a highly promising avenue for the discovery of selective and effective cancer therapeutics.[2][4] A thorough understanding of the SAR for different chemical scaffolds is crucial for the rational design of next-generation inhibitors with improved potency and drug-like properties.[4] The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel PDK1 allosteric modulators. Future efforts in this field will likely focus on leveraging structural biology and computational modeling to design compounds with enhanced selectivity and to explore novel mechanisms of allosteric inhibition.[4][12]

References

- 1. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The chemical diversity and structure-based discovery of allosteric modulators for the PIF-pocket of protein kinase PDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chemical diversity and structure-based discovery of allosteric modulators for the PIF-pocket of protein kinase PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational design of next-generation PDK1 modulators: Addressing selectivity and resistance through molecular insights - A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Small-Molecule Allosteric Modulators of the Protein Kinase PDK1 from Structure-Based Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds | The EMBO Journal [link.springer.com]

- 8. pnas.org [pnas.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Insilico design of an allosteric modulator targeting the protein–protein interaction site of 3 Phosphoinositide dependent Kinase-1: design, synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. revvity.com [revvity.com]

- 18. The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of PDK1 Allosteric Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: PDK1 as a Therapeutic Target

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator kinase within the AGC kinase family, playing a pivotal role in cellular signaling pathways that govern cell growth, proliferation, survival, and metabolism.[1][2] Its central position, downstream of PI3K and as an upstream activator of numerous oncogenic kinases such as Akt, S6K, and RSK, makes it a compelling target for therapeutic intervention in a variety of diseases, including cancer and neurodegenerative disorders.[1][3]

Allosteric modulation of PDK1 offers a promising therapeutic strategy. Unlike traditional ATP-competitive inhibitors, allosteric modulators target the less conserved PDK1-interacting fragment (PIF) pocket, potentially offering greater selectivity and novel mechanisms of action.[4] These modulators can either activate (agonists) or inhibit (antagonists) PDK1's kinase activity, providing a nuanced approach to correcting dysregulated signaling pathways.

This technical guide provides an in-depth overview of the in vivo effects of two representative PDK1 allosteric modulators: PS48 , an agonist, and GSK2334470 , an inhibitor. We will detail their impact in preclinical models, present quantitative data, outline experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

The PDK1 Signaling Pathway

PDK1 is a critical node in the PI3K/Akt signaling cascade. Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K, which in turn generates PIP3 at the plasma membrane.[2] PIP3 recruits both PDK1 and its substrate Akt to the membrane, where PDK1 phosphorylates and partially activates Akt at threonine 308 (Thr308).[2] Full activation of Akt requires subsequent phosphorylation at serine 473 (Ser473) by mTORC2.[2] Activated Akt then proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation. PDK1 also activates other AGC kinases, such as S6K and RSK, through a similar phosphorylation-dependent mechanism.[4]

In Vivo Effects of a PDK1 Allosteric Agonist: PS48

PS48 is a small-molecule allosteric activator of PDK1 that binds to the PIF pocket, stimulating the kinase activity of PDK1. It has been investigated for its therapeutic potential in Alzheimer's disease, where insulin (B600854) resistance in the brain is a key pathological feature.[5]

Quantitative Data Summary

The following table summarizes the in vivo efficacy of PS48 in a preclinical model of Alzheimer's disease.

| Parameter | Value | Reference |

| Animal Model | APPswe/PSEN-1dE9 (APP/PS1) transgenic mice | [5] |

| Compound | PS48 | [5] |

| Dose | 50 mg/kg/day | [5] |

| Route of Administration | Oral | [5] |

| Treatment Duration | > 4 months | [5] |

| Primary Efficacy Endpoint | Improvement in learning and memory | [6] |

| Biomarker Modulation | - Restoration of Akt T308 phosphorylation- Reversal of downstream GSK3β overactivation | [5][6] |

Experimental Protocol: Alzheimer's Disease Mouse Model

Objective: To evaluate the efficacy of PS48 in improving cognitive deficits and restoring insulin signaling in an APP/PS1 mouse model of Alzheimer's disease.

Animal Model:

-

Species: Mouse

-

Strain: APPswe/PSEN-1dE9 (double transgenic)[5]

-

Rationale: This model exhibits age-dependent accumulation of cerebral Aβ plaques and cognitive deficits, mimicking key aspects of Alzheimer's pathology.[7]

Drug Administration:

-

Compound: PS48, Z enantiomer, purified to >99%.[5]

-

Formulation: Incorporated into the animal's diet.[5]

-

Dosing: 50 mg/kg/day, administered orally.[5]

-

Control Group: Vehicle-treated APP/PS1 mice and wild-type littermates.

Efficacy Assessment:

-

Cognitive Testing: Morris Water Maze (MWM) is a standard test for spatial learning and memory in rodents.[5][8] Mice are trained to find a hidden platform in a pool of water, and their ability to learn and remember the platform's location is assessed.

-

Biochemical Analysis:

-

Tissue Collection: Brain tissue (cerebrum, hippocampus) is harvested post-mortem.[6]

-

Western Blotting: Brain homogenates are analyzed by Western blotting to quantify the phosphorylation status of key proteins in the PDK1 signaling pathway, including Akt (at Thr308) and GSK3β.[6]

-

PS48 Level Measurement: Mass spectrometry is used to confirm the presence and concentration of PS48 in the brain tissue, ensuring blood-brain barrier penetration.[6]

-

In Vivo Effects of a PDK1 Allosteric Inhibitor: GSK2334470

GSK2334470 is a novel and highly specific inhibitor of PDK1.[9] It has been investigated as a potential anti-cancer agent, particularly in hematological malignancies like multiple myeloma (MM).[9][10]

Quantitative Data Summary

The following table summarizes the in vivo efficacy of GSK2334470 in a preclinical model of multiple myeloma.

| Parameter | Value | Reference |

| Animal Model | RPMI 8226 xenograft model in immunodeficient mice | [9][10] |

| Compound | GSK2334470 (GSK-470) | [9] |

| Dose | Not explicitly stated in the provided abstracts | |

| Route of Administration | Not explicitly stated in the provided abstracts | |

| Treatment Duration | Not explicitly stated in the provided abstracts | |

| Primary Efficacy Endpoint | Inhibition of tumor growth | [9][10] |

| Key Finding | Combination with mTORC1/C2 inhibitor (PP242) showed greater antimyeloma activity than GSK2334470 alone. | [9][10] |

Experimental Protocol: Multiple Myeloma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of GSK2334470, alone and in combination with other targeted agents, in a mouse xenograft model of multiple myeloma.

Animal Model:

-

Species: Mouse

-

Strain: Immunodeficient (e.g., NOD/SCID or similar), to allow for the engraftment of human tumor cells.[11]

-

Tumor Model: Subcutaneous injection of human multiple myeloma cell lines (e.g., RPMI 8226).[9][10]

Drug Administration:

-

Compound: GSK2334470.

-

Formulation & Dosing: While specific details are not available in the abstracts, typical administration routes for such studies include intravenous, intraperitoneal, or oral gavage. Dose-ranging studies would precede the main efficacy study to determine the maximum tolerated dose.[12]

Efficacy Assessment:

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated by comparing the tumor volumes in treated groups to the vehicle control group.

-

Biomarker Analysis: At the end of the study, tumors are excised and analyzed by Western blotting to assess the inhibition of the PDK1 signaling pathway (e.g., decreased phosphorylation of PDK1 and its downstream target Akt at Thr308).[9][10]

-

Survival Analysis: In some studies, animals are monitored for survival, and the median survival time of treated groups is compared to the control group.

Conclusion

Allosteric modulation of PDK1 represents a versatile therapeutic approach, with agonists like PS48 showing promise in restoring signaling deficits in neurodegenerative diseases, and inhibitors like GSK2334470 demonstrating anti-neoplastic activity. The in vivo studies summarized in this guide highlight the potential of targeting the PDK1 PIF pocket to achieve therapeutic effects in diverse disease contexts. Further research is warranted to fully elucidate the in vivo pharmacokinetics, pharmacodynamics, and safety profiles of these and other novel PDK1 allosteric modulators. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug developers in this exciting field.

References

- 1. High resolution crystal structure of the human PDK1 catalytic domain defines the regulatory phosphopeptide docking site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds | The EMBO Journal [link.springer.com]

- 5. Target Validation Studies of PS48, a PDK-1 Allosteric Agonist, for the Treatment of Alzheimer’s Disease Phenotype in APP/PS1 Transgenic Mice [mdpi.com]

- 6. Target Validation Studies of PS48, a PDK-1 Allosteric Agonist, for the Treatment of Alzheimer’s Disease Phenotype in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cyagen.com [cyagen.com]

- 8. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P414: PATIENT-DERIVED XENOGRAFT MODELS ARE THE LEADING STRATEGY TO IDENTIFY NEW AGENTS FOR PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Allosteric Modulation of PDK1 in Cancer Cell Lines: A Technical Guide

Executive Summary: 3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator kinase that stands at a critical node in multiple oncogenic signaling pathways, most notably the PI3K/AKT cascade.[1][2] Its dysregulation is a common feature in a wide array of human cancers, making it a compelling target for therapeutic intervention.[3] Traditional ATP-competitive inhibitors often suffer from a lack of specificity due to the highly conserved nature of the ATP-binding pocket across the kinome.[4] Allosteric modulation, which targets topographically distinct and less conserved sites, offers a promising strategy to achieve greater selectivity and novel mechanisms of action.[5] This guide provides an in-depth overview of the allosteric modulation of PDK1, focusing on the primary allosteric site—the PDK1-interacting fragment (PIF) pocket—and its targeting in cancer cell lines. We present key quantitative data, detailed experimental protocols for assessing modulator activity, and visual diagrams of the core signaling pathway and experimental workflows.

The PDK1 Signaling Axis: A Central Hub in Cancer

PDK1 is a serine/threonine kinase that functions as a central component of growth factor and hormone signaling.[6] Its activation is pivotal for the subsequent phosphorylation and activation of at least 24 downstream kinases belonging to the AGC kinase family (including AKT, S6K, RSK, and SGK isoforms).[7][8]

The canonical pathway involves the activation of PI3K, which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[3] PIP3 recruits both PDK1 and its substrate, AKT, via their Pleckstrin Homology (PH) domains, facilitating the phosphorylation of AKT at its activation loop (Thr308).[7] Full activation of AKT also requires phosphorylation at a second site (Ser473) by mTORC2.[9] Once active, AKT orchestrates a multitude of cellular processes, including cell survival, proliferation, and metabolism.

Beyond the canonical PI3K/AKT pathway, PDK1 has been shown to regulate other oncogenic pathways. For instance, it can directly phosphorylate and activate Polo-like kinase 1 (PLK1), which in turn stabilizes the MYC oncogene, a key driver of cell proliferation and cancer stem cell self-renewal.[10] The ability of PDK1 to control this diverse set of downstream effectors underscores its significance as a therapeutic target in oncology.[2]

Allosteric Targeting of the PDK1 PIF-Pocket

The kinase domain of PDK1 contains a hydrophobic groove known as the "PIF-pocket," which is structurally distinct from the ATP-binding site.[5][6] This pocket serves a crucial dual role: it recruits downstream substrate kinases that possess a hydrophobic motif (HM), such as S6K and SGK, and upon binding, it allosterically stimulates PDK1's catalytic activity.[11][12] The PIF-pocket is considered a key allosteric site.[13] Small molecules designed to bind to this pocket can act as either allosteric inhibitors or activators.[11]

Regardless of whether a compound activates or inhibits PDK1's intrinsic catalytic activity in vitro, by occupying the PIF-pocket, it can function as a competitive inhibitor of substrate binding, thereby blocking downstream signaling in a cellular context.[5] This approach offers a significant advantage in developing highly selective inhibitors, as the PIF-pocket is less conserved across the kinome than the ATP-binding site.[4][5]

Quantitative Data on PDK1 Allosteric Modulators in Cancer Cell Lines

A number of allosteric inhibitors targeting the PDK1 PIF-pocket have been developed and characterized. These compounds have shown efficacy in various cancer cell lines, particularly in models of hematologic and solid tumors. Their effects are typically measured by assessing the inhibition of downstream signaling (e.g., p-RSK or p-AKT) and by cell viability or proliferation assays.

| Modulator Compound | Cancer Cell Line | Assay Type | Quantitative Result | Citation |

| SNS-510 | MV4-11 (AML) | Cell Proliferation | EC50: 3 nM - 900 nM (across >20 lines) | [14] |

| SNS-510 | Various Hematologic | Cell Proliferation | EC50: 3 nM - 900 nM | [14] |

| Compound 7 | PC-3 (Prostate) | p-RSK S221 Inhibition | EC50: 0.16 µM | [15] |

| Compound 7 | PC-3 (Prostate) | Cell Viability | EC50: >10 µM | [15] |

| Compound 7 | HCT116 (Colon) | Soft Agar Colony Formation | ~50% inhibition at 1 µM | [16] |

| BX-912 | PC-3 (Prostate) | p-RSK S221 Inhibition | EC50: 0.13 µM | [15] |

| BX-912 | PC-3 (Prostate) | Cell Viability | EC50: 2.1 µM | [15] |

Note: EC50 values for cell viability are often higher than for target inhibition, as significant pathway inhibition is required to translate into cell death or growth arrest.

Experimental Protocols

Characterizing the activity of a PDK1 allosteric modulator requires both biochemical and cell-based assays. A biochemical assay confirms direct engagement with the kinase, while a cell-based assay validates on-target activity in a physiological context.

Protocol 1: In Vitro PDK1 Kinase Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[17]

Materials:

-

Recombinant full-length human PDK1 enzyme

-

PDK1 substrate peptide (e.g., AKT-Thr-308-tide or a specific PIF-pocket-dependent substrate)[15]

-

PDK1 Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[17]

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Test compound (allosteric modulator) dissolved in DMSO

-

White, opaque 96-well or 384-well plates

Procedure:

-

Reaction Setup: In a 5 µL volume per well, add the PDK1 enzyme, substrate peptide, and test compound at various concentrations (or DMSO for control) in Kinase Buffer.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

-

Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km for PDK1 (approx. 5.6 µM).[18]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and removes any remaining ATP. Incubate for 40 minutes at room temperature.[17]

-

Convert ADP to ATP & Detect: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by PDK1 into ATP and catalyzes a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

-

Measure Luminescence: Read the luminescence signal on a plate reader. The signal is proportional to the ADP produced and thus to PDK1 activity.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-AKT (Ser473) in Treated Cells

This protocol assesses the ability of a PDK1 modulator to inhibit downstream signaling in cancer cells. While PDK1 directly phosphorylates Thr308, the inhibition of the pathway often leads to a concomitant decrease in Ser473 phosphorylation, which is a robust and commonly used biomarker of pathway activity.[9][19]

Materials:

-

Cancer cell line of interest (e.g., PC-3, MV4-11)

-

Cell culture medium and supplements

-

Test compound (allosteric modulator)

-

Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% nonfat dry milk or BSA in TBS-T)

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT[20][21]

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere and grow to 70-80% confluency. Treat the cells with various concentrations of the PDK1 modulator for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-only (DMSO) control.[19]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them by adding ice-cold Lysis Buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[19]

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.[20]

-

Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C with gentle agitation.[20]

-

Wash the membrane three times with TBS-T.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBS-T.

-

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imager.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total AKT.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample to determine the dose-dependent inhibition of AKT phosphorylation.

Experimental and Logic Workflow

The discovery and characterization of a novel PDK1 allosteric modulator follows a logical progression from initial screening to in-depth cellular analysis.

Conclusion and Future Directions

The allosteric modulation of PDK1 via its PIF-pocket represents a highly promising avenue for the development of selective and effective cancer therapeutics.[4][5] By avoiding the conserved ATP-binding site, allosteric inhibitors can achieve a superior selectivity profile, potentially leading to fewer off-target effects and a wider therapeutic window. The data clearly indicate that potent, cell-active compounds can inhibit critical downstream signaling pathways and suppress cancer cell proliferation and tumorigenic phenotypes like anchorage-independent growth.[14][16]

Future efforts will likely focus on optimizing the drug-like properties of existing scaffolds, identifying predictive biomarkers to select patient populations most likely to respond to PDK1 inhibition, and exploring combination therapies. For instance, combining a PDK1 inhibitor with an mTOR inhibitor has been shown to produce synergistic antitumor effects.[10] As our understanding of the complex signaling networks governed by PDK1 continues to grow, so too will the opportunities for designing next-generation allosteric modulators for cancer treatment.

References

- 1. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rational design of next-generation PDK1 modulators: Addressing selectivity and resistance through molecular insights - A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The chemical diversity and structure-based discovery of allosteric modulators for the PIF-pocket of protein kinase PDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High resolution crystal structure of the human PDK1 catalytic domain defines the regulatory phosphopeptide docking site | The EMBO Journal [link.springer.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. PDK1 Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 9. benchchem.com [benchchem.com]

- 10. PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The PIF-binding pocket in PDK1 is essential for activation of S6K and SGK, but not PKB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small-Molecule Allosteric Modulators of the Protein Kinase PDK1 from Structure-Based Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting PDK1 Inhibitors for Tumor Regression and Apoptosis in Hematologic and Solid Tumor Models [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells: CHARACTERIZATION OF A SELECTIVE ALLOSTERIC KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. ccrod.cancer.gov [ccrod.cancer.gov]

- 21. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

Unraveling the Cellular Landscape of PDK1 Allosteric Modulator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular targets and mechanisms of action of PDK1 allosteric modulator 1, a representative small molecule that activates 3-phosphoinositide-dependent protein kinase-1 (PDK1). By binding to the allosteric PIF-pocket, this modulator enhances PDK1's catalytic activity, thereby influencing a cascade of downstream signaling pathways crucial for cell survival, proliferation, and metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks and experimental workflows.

Introduction to PDK1 and Allosteric Modulation

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator kinase within the AGC kinase family. It plays a pivotal role in the PI3K/AKT signaling pathway, a cascade frequently dysregulated in cancer and other diseases.[1][2] Unlike conventional kinase inhibitors that target the highly conserved ATP-binding pocket, allosteric modulators offer a promising alternative by binding to less conserved sites, potentially leading to greater selectivity and novel therapeutic outcomes.[3][4]

"this compound" serves as a paradigm for a class of synthetic small molecules that bind to the PDK1 Interacting Fragment (PIF) pocket on the kinase's small lobe.[5][6] This binding event induces a conformational change that stabilizes the active state of PDK1, thereby potentiating its ability to phosphorylate and activate its downstream substrates.[7][8] The most well-documented direct cellular target of this allosteric activation is the serine/threonine kinase Akt (also known as protein kinase B or PKB).[5][9]

Quantitative Data Summary

The following tables summarize the quantitative data for the interaction of a representative PDK1 allosteric modulator, PS48, with its primary target and its effect on downstream signaling.

| Binding Affinity and Activity of PS48 | |

| Parameter | Value |

| Target | PDK1 |

| Binding Site | PIF-pocket (Allosteric) |

| AC50 (Activation Constant) | 8 µM[10] |

| Kd (Dissociation Constant) | 10.3 µM[7] |

| Cellular Effects of PS48 | |

| Cellular Model | Effect |

| Neuronal Cells | Restores insulin-dependent Akt activation (active at 10 nM to 1 µM)[9] |

| Neuronal Cells | Mitigates β-amyloid peptide toxicity[9] |

| APP/PS1 Transgenic Mice | Targets and increases Akt and GSK3-β activities in the brain[11][12] |

| APP/PS1 Transgenic Mice | Reduces Tau phosphorylation at T231[11] |

| Human Renal Mesangial Cells | Reverses the anti-proliferative effects of Triptolide[10] |

Signaling Pathways and Cellular Targets

This compound primarily exerts its effects by activating PDK1, which in turn phosphorylates and activates a host of downstream kinases. The central signaling pathway affected is the PI3K/PDK1/Akt pathway.

The PI3K/PDK1/Akt Signaling Pathway

Upon activation by growth factors, PI3K generates PIP3 at the plasma membrane. Both PDK1 and Akt are recruited to the membrane via their PH domains. PDK1 then phosphorylates Akt at Threonine 308, leading to its partial activation. Full activation of Akt requires subsequent phosphorylation at Serine 473 by mTORC2. Activated Akt then proceeds to phosphorylate a multitude of downstream targets involved in cell survival, growth, and proliferation. This compound enhances the phosphorylation of Akt at Thr308 by potentiating PDK1 activity.

Other Potential Downstream Targets

PDK1 is known to phosphorylate other AGC kinases besides Akt, many of which require docking to the PIF-pocket for efficient phosphorylation. These include:

-

p70 S6 Kinase (S6K): A key regulator of protein synthesis and cell growth.

-

Serum and Glucocorticoid-induced Kinase (SGK): Involved in cell survival and ion transport.

-

Protein Kinase C (PKC) isoforms: Regulate a wide variety of cellular processes.

While the primary literature on PS48 focuses on Akt, the activation of PDK1 by this modulator could potentially influence these other pathways as well.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

In Vitro PDK1 Kinase Activity Assay

This assay measures the ability of the modulator to enhance PDK1's kinase activity.

Principle: The transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific PDK1 peptide substrate (e.g., T308tide) is quantified.

Materials:

-

Recombinant human PDK1

-

T308tide peptide substrate

-

[γ-³²P]ATP

-

Kinase buffer (50 mM Tris-HCl pH 7.5, 0.1% β-mercaptoethanol, 10 mM MgCl₂, 0.05 mg/mL BSA)

-

This compound (PS48) dissolved in DMSO

-

P81 phosphocellulose paper

-

0.01% Phosphoric acid

-

Scintillation counter or PhosphorImager

Procedure:

-

Prepare a reaction mixture in kinase buffer containing PDK1 (150-500 ng), T308tide (0.1-1 mM), and the desired concentration of the allosteric modulator or DMSO vehicle control.

-

Initiate the reaction by adding [γ-³²P]ATP (100 µM).

-

Incubate the reaction at room temperature (22°C) for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively in 0.01% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the papers and quantify the incorporated radioactivity using a scintillation counter or PhosphorImager.

-

Calculate the fold-activation by comparing the activity in the presence of the modulator to the vehicle control.

Thermal Shift Assay (TSA) for Target Engagement

TSA, or Differential Scanning Fluorimetry (DSF), is used to confirm the direct binding of the modulator to PDK1.

Principle: The binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.

Materials:

-

Recombinant human PDK1

-

SYPRO Orange dye

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂)

-

This compound (PS48)

-

Real-time PCR instrument

Procedure:

-

Prepare a reaction mixture containing PDK1 (e.g., 0.2 mg/mL), SYPRO Orange dye (e.g., 2x concentration), and the modulator at various concentrations in a 384-well PCR plate.

-

Place the plate in a real-time PCR instrument.

-

Apply a thermal gradient, increasing the temperature from approximately 30°C to 80°C.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

The melting temperature (Tm) is determined from the inflection point of the resulting melting curve.

-

A shift in Tm (ΔTm) in the presence of the modulator indicates direct binding.

Western Blot Analysis of Downstream Target Phosphorylation

This method is used to assess the effect of the modulator on the phosphorylation state of PDK1's downstream targets in a cellular context.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein (e.g., Akt).

Materials:

-

Cell line of interest (e.g., HEK293, neuronal cells)

-

This compound (PS48)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Akt (Thr308), anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with the allosteric modulator or vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated target.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein as a loading control.

-

Quantify the band intensities to determine the change in phosphorylation.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for identifying and characterizing a PDK1 allosteric modulator.

Conclusion

This compound represents a valuable tool for dissecting the complex signaling networks governed by PDK1. Its ability to specifically activate PDK1 through a non-ATP competitive mechanism provides a unique pharmacological profile. The primary cellular target of this modulator is PDK1, leading to the subsequent activation of downstream effectors, most notably Akt. This guide has provided a comprehensive overview of the quantitative data, key experimental protocols, and the underlying signaling pathways, offering a solid foundation for researchers and drug development professionals working in this area. Further investigation into the broader cellular targets and the therapeutic potential of such allosteric modulators is a promising avenue for future research.

References

- 1. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemical diversity and structure-based discovery of allosteric modulators for the PIF-pocket of protein kinase PDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PS48, Allosteric phosphoinositide-dependent protein kinase-1 (PDK1) agonist (CAS 1180676-32-7) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds | The EMBO Journal [link.springer.com]

- 9. "A PDK-1 Allosteric Agonist Neutralizes Insulin Signaling Derangements " by Henry Querfurth, John Marshall et al. [digitalcommons.chapman.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Target Validation Studies of PS48, a PDK-1 Allosteric Agonist, for the Treatment of Alzheimer’s Disease Phenotype in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target Validation Studies of PS48, a PDK-1 Allosteric Agonist, for the Treatment of Alzheimer's Disease Phenotype in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PDK1 Allosteric Modulator 1 for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 3-phosphoinositide-dependent protein kinase-1 (PDK1) in cancer biology and the therapeutic potential of its allosteric modulation. It delves into the core mechanisms of PDK1 signaling, the rationale for targeting its allosteric sites, and detailed experimental approaches for the evaluation of PDK1 allosteric modulators, using a representative molecule as a case study.

Introduction: PDK1 as a Critical Node in Cancer Signaling

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, a cascade fundamental to numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making its components attractive targets for therapeutic intervention.[2][3][4] PDK1 phosphorylates and activates a broad range of downstream kinases, including AKT, p70S6K, and SGK, thereby propagating signals that drive tumorigenesis.[2][5]

Traditionally, efforts to inhibit PDK1 have focused on the highly conserved ATP-binding pocket. However, this approach often suffers from a lack of selectivity, leading to off-target effects.[4][6] Consequently, there is a growing interest in developing allosteric modulators that target less conserved sites on the kinase, offering the potential for greater specificity and novel mechanisms of action.[1][6]

One such allosteric site is the PDK1-interacting fragment (PIF) pocket, a hydrophobic groove on the N-terminal lobe of the kinase domain.[6][7][8] This pocket is crucial for the recruitment and phosphorylation of a subset of PDK1 substrates.[9][10] Small molecules that bind to the PIF pocket can either inhibit or activate PDK1, providing a sophisticated tool to dissect and therapeutically target its signaling pathways.[7][8][9]

The PDK1 Signaling Pathway in Cancer

PDK1 is a central hub in a complex network of signaling pathways that are often hijacked in cancer. Understanding these pathways is critical for the rational design and application of PDK1-targeted therapies.

The Canonical PI3K/AKT Pathway

The most well-characterized role of PDK1 is in the PI3K/AKT pathway. Following the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphatidylinositol 3-kinase (PI3K) is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] Both PDK1 and its substrate, AKT, are recruited to the membrane through their pleckstrin homology (PH) domains, which bind to PIP3. This co-localization facilitates the phosphorylation of AKT on threonine 308 (Thr308) in its activation loop by PDK1, leading to partial AKT activation. Full activation of AKT requires subsequent phosphorylation on serine 473 (Ser473) by mTORC2. Activated AKT then phosphorylates a plethora of downstream targets to promote cell survival, growth, and proliferation.

The PDK1-PLK1-MYC Signaling Axis

Recent research has uncovered a novel, AKT-independent signaling axis involving PDK1, Polo-like kinase 1 (PLK1), and the MYC oncogene.[11] In this pathway, PDK1 directly phosphorylates and activates PLK1, which in turn phosphorylates and stabilizes MYC, a potent driver of cell proliferation and tumorigenesis.[11] This pathway has been shown to be critical for cancer cell growth, survival, and the self-renewal of cancer stem cells.[11] Targeting the PDK1/PLK1 axis presents a promising strategy for cancers that are dependent on MYC.[11]

Mechanism of Action of Allosteric Modulators

Allosteric modulators of PDK1 bind to the PIF pocket, a site distinct from the ATP-binding site.[6][7][8] This interaction can have two opposing effects:

-

Allosteric Inhibition: An allosteric inhibitor can bind to the PIF pocket and prevent the recruitment of PDK1 substrates that require this docking site for their phosphorylation, such as S6K and SGK.[9] This can lead to the selective inhibition of a subset of PDK1 signaling pathways.

-

Allosteric Activation: Conversely, some small molecules can bind to the PIF pocket and mimic the effect of a phosphorylated hydrophobic motif, thereby stabilizing the active conformation of PDK1 and enhancing its catalytic activity.[9][10]

The ability to both activate and inhibit PDK1 from the same allosteric site highlights the nuanced regulation of this kinase and offers unique opportunities for therapeutic intervention.[12]

Quantitative Data on PDK1 Modulators

The following table summarizes key quantitative data for several representative PDK1 inhibitors, including both ATP-competitive and allosteric modulators. This allows for a comparative analysis of their potency and mechanism of action.

| Compound | Type | Target | IC50 / AC50 | Cell-based Activity | Reference |

| BX-320 | ATP-competitive | PDK1 | 30 nM | Induces apoptosis (IC50 = 0.5 µM in MDA-468 cells) | [13] |

| OSU-03012 (AR-12) | ATP-competitive | PDK1 | 5 µM | Inhibits PC-3 cell viability (IC50 = 5 µM) | [14] |

| MP7 | ATP-competitive | PDK1 | Not specified | Reduces viability of glioma stem cells | [15] |

| GSK2334470 | ATP-competitive | PDK1 | 10 nM | Not specified | [16] |

| PS48 | Allosteric Activator | PDK1 | AC50 = 8 µM | Reverses triptolide-induced cell proliferation inhibition | [17] |

| PDK1-IN-RS2 | Allosteric Inhibitor | PDK1 | Kd = 9 µM | Suppresses S6K1 activation | [16] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of PDK1 allosteric modulators. The following sections provide methodologies for key in vitro and cell-based assays.

In Vitro PDK1 Kinase Assay (TR-FRET)

This assay measures the ability of a compound to modulate the phosphorylation of a peptide substrate by PDK1 in a purified system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method.

Materials:

-

Recombinant full-length human PDK1

-

Biotinylated peptide substrate (e.g., biotin-AKT(Thr-308)-tide)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

384-well low-volume plates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add 2 µL of the compound dilution.

-

Add 4 µL of a solution containing PDK1 and the biotinylated peptide substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, the Europium-labeled antibody, and SA-APC.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the IC50 or AC50 value.

Cell-Based Phospho-AKT (Thr308) Assay

This assay measures the effect of a compound on the phosphorylation of AKT at Thr308 in a cellular context, providing a measure of target engagement and downstream signaling inhibition.

Materials:

-

Cancer cell line with an active PI3K pathway (e.g., PC-3, BT474)

-

Cell culture medium and supplements

-

Test compound

-

Growth factor (e.g., IGF-1) for stimulation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against phospho-AKT (Thr308)

-

Primary antibody against total AKT

-

Secondary antibody conjugated to a detectable label (e.g., HRP, fluorescent dye)

-

Western blot or ELISA reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of phospho-AKT (Thr308) and total AKT by Western blot or ELISA.

-

Quantify the band intensities or ELISA signal and normalize the phospho-AKT signal to the total AKT signal.

-

Plot the normalized data against the compound concentration to determine the cellular IC50.

Cell Viability/Proliferation Assay

This assay assesses the impact of the PDK1 modulator on the overall growth and survival of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

Reagent for measuring cell viability (e.g., CellTiter-Glo®, MTT, resazurin)

-

96-well clear or opaque plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-